molecular formula C8H11NO4 B1207172 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- CAS No. 76963-36-5

2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-

Cat. No. B1207172
CAS RN: 76963-36-5
M. Wt: 185.18 g/mol
InChI Key: MDHSCVIVUKOXDV-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- is a chemical compound with the molecular formula C10H13NO5. It is also known as 5-hydroxymethyl-3,4-dihydro-2-pyridone or 5-hydroxymethyl-3,4-dihydro-6-methyl-2-pyridone. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine and materials science.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the replication of viruses, bacteria, and fungi. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various viruses, including HIV-1, herpes simplex virus, and influenza virus. It has also been shown to inhibit the growth of several bacteria, including Escherichia coli and Staphylococcus aureus. In addition, it has been found to exhibit antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- is its broad-spectrum activity against viruses, bacteria, and fungi. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-. One potential area of exploration is its use in the development of new antiviral drugs. It may also have applications in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- can be achieved through several methods. One of the most commonly used methods is the reaction of 6-methyl-3,4-dihydro-2-pyridone with formaldehyde and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 3,4-dihydro-2-pyridone with paraformaldehyde and sodium borohydride.

Scientific Research Applications

2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- has been extensively studied for its potential applications in medicine. It has been found to exhibit antiviral, antibacterial, and antifungal properties. It has also been shown to have potential anticancer activity, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-4-7(12)5(2-10)6(3-11)8(13)9-4/h10-12H,2-3H2,1H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHSCVIVUKOXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998240
Record name 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-

CAS RN

76963-36-5
Record name 6-Hydroxypyridoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxypyridoxine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4TN7D7H9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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